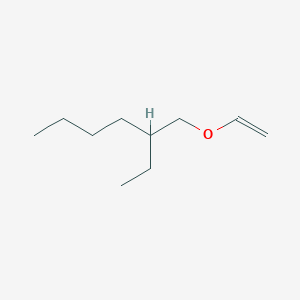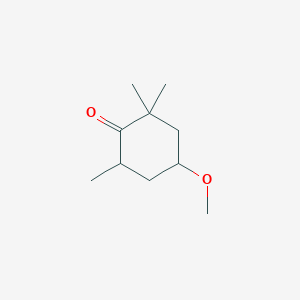
4-Methoxy-2,2,6-trimethylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,2,6-trimethylcyclohexanone, also known as Methyl Pivaloylacetone, is a chemical compound that is widely used in scientific research. The compound is a ketone that has a pivaloyl group attached to the carbonyl carbon. It has a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol. The compound is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce Methyl Pivaloylacetone.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is not well understood. However, it is believed that the compound acts as a nucleophile and a Lewis base. It is also believed to be involved in the formation of enolates and enols.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone has several advantages in lab experiments. The compound is stable and easy to handle, making it a popular choice for organic synthesis. It is also readily available and relatively inexpensive. However, the compound has some limitations. It is toxic and should be handled with care. It can also be difficult to purify, which can be a challenge in some experiments.
Direcciones Futuras
There are several future directions for research involving 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. One area of research is the synthesis of new organic compounds using 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a building block. Another area of research is the use of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for research into the mechanism of action of 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone and its role in organic synthesis.
Métodos De Síntesis
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is synthesized through a multistep process that involves the condensation of acetone with tert-butyl alcohol, followed by the oxidation of the resulting tert-butyl acetone to produce 4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-Methoxy-2,2,6-trimethylcyclohexanone Pivaloylacetone is widely used in scientific research as a reagent in organic synthesis. The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
17429-03-7 |
|---|---|
Nombre del producto |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-methoxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3 |
Clave InChI |
SOQAOURJBPECRP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1=O)(C)C)OC |
SMILES canónico |
CC1CC(CC(C1=O)(C)C)OC |
Sinónimos |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



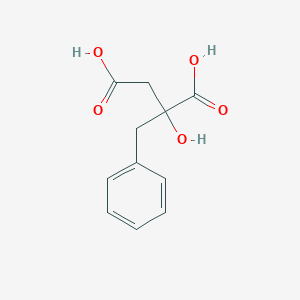

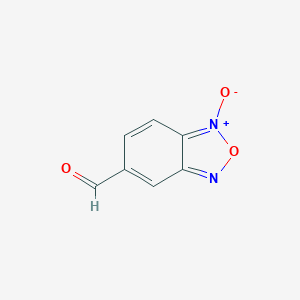
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
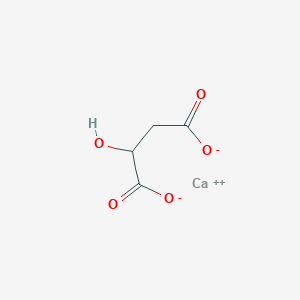
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
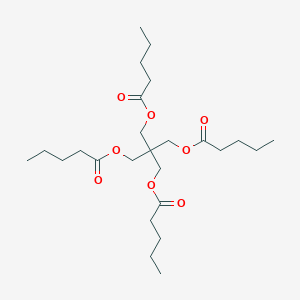
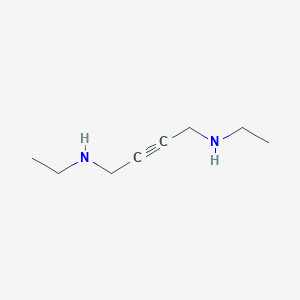
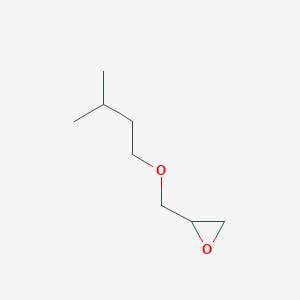
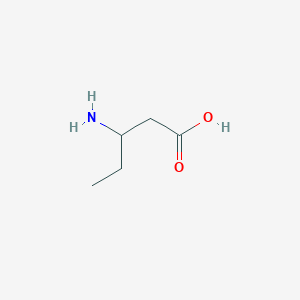
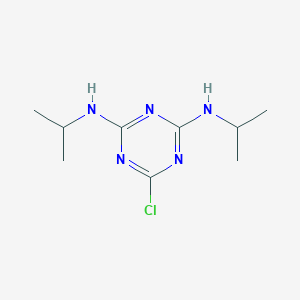
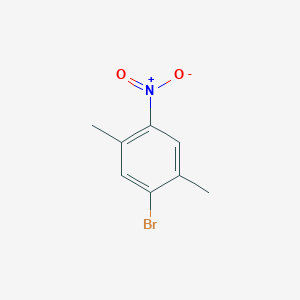
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
